Coutaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Coutaric acid exhibits antioxidant activity, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns. Studies suggest coutaric acid's antioxidant properties might play a role in protecting against oxidative stress, which is linked to chronic diseases like cancer and neurodegenerative disorders [].

Antimicrobial Activity

Other Potential Applications

Preliminary research also explores coutaric acid's potential role in:

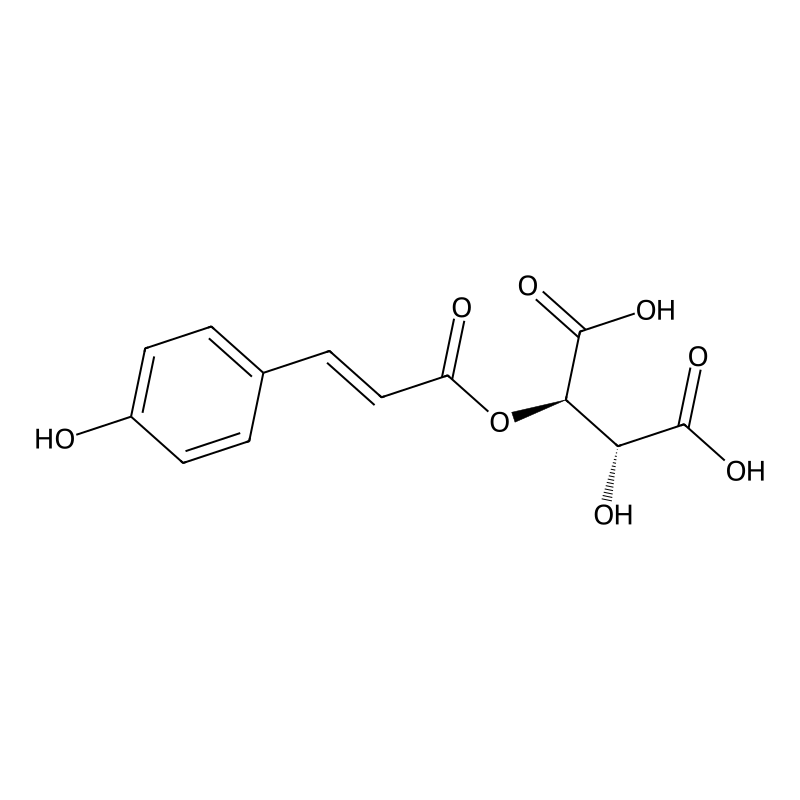

Coutaric acid is a hydroxycinnamoyltartaric acid, specifically an ester derived from the combination of coumaric acid and tartaric acid. It is predominantly found in wine, pomace, and grapes, contributing to the flavor and aroma profiles of these products. The chemical structure of coutaric acid can be represented by the formula with a molecular weight of approximately 296.2296 g/mol. Its IUPAC name is 2-hydroxy-3-{[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid, and it has the CAS registry number 67920-37-0 .

- Esterification: The formation of esters with alcohols, which can alter its solubility and reactivity.

- Oxidation: Coutaric acid can be oxidized to form quinones, which may have implications for its antioxidant properties.

- Hydrolysis: Under acidic or basic conditions, coutaric acid may hydrolyze back into its constituent acids (coumaric and tartaric acids) and alcohols.

These reactions are particularly relevant in the context of wine chemistry, where they can influence flavor stability and sensory characteristics .

Coutaric acid exhibits several notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to health benefits associated with wine consumption.

- Anti-inflammatory Effects: Some studies suggest that coutaric acid can modulate inflammatory responses, potentially offering protective effects against chronic diseases.

- Antimicrobial Activity: There is evidence that it possesses antimicrobial properties, which could be beneficial in food preservation and safety .

Coutaric acid can be synthesized through various methods:

- Direct Esterification: By reacting coumaric acid with tartaric acid in the presence of an acid catalyst.

- Transesterification: Utilizing different alcohols to modify the ester moiety of tartaric acid.

- Biotechnological Approaches: Employing microbial fermentation processes to produce coutaric acid from natural substrates such as grape pomace .

Coutaric acid has several applications across different fields:

- Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.

- Pharmaceuticals: Explored for potential health benefits related to its anti-inflammatory and antimicrobial activities.

- Cosmetics: Incorporated in formulations for its antioxidant effects, potentially benefiting skin health .

Research on coutaric acid interactions has primarily focused on its behavior in wine matrices:

Similar Compounds

Coutaric acid shares structural similarities with several other compounds, particularly within the class of hydroxycinnamic acids. Notable similar compounds include:

- Caftaric Acid: An ester formed from caffeic acid and tartaric acid, often found in wines.

- P-Coumaric Acid: A derivative of cinnamic acid that is commonly found in various plants and has similar biological activities.

- Ferulic Acid: Another hydroxycinnamic acid known for its antioxidant properties.

Comparison TableCompound Structure Type Biological Activity Common Sources Coutaric Acid Hydroxycinnamoyltartaric Antioxidant, Anti-inflammatory Wine, Grapes Caftaric Acid Hydroxycinnamoyltartaric Antioxidant Wine P-Coumaric Acid Hydroxycinnamic Antioxidant Various plants Ferulic Acid Hydroxycinnamic Antioxidant Grains, Vegetables

| Compound | Structure Type | Biological Activity | Common Sources |

|---|---|---|---|

| Coutaric Acid | Hydroxycinnamoyltartaric | Antioxidant, Anti-inflammatory | Wine, Grapes |

| Caftaric Acid | Hydroxycinnamoyltartaric | Antioxidant | Wine |

| P-Coumaric Acid | Hydroxycinnamic | Antioxidant | Various plants |

| Ferulic Acid | Hydroxycinnamic | Antioxidant | Grains, Vegetables |

Coutaric acid is unique due to its specific ester formation with tartaric acid, which imparts distinct sensory characteristics to wines compared to other hydroxycinnamic acids .

Quantitative Variability Across Grapevine Cultivars: Caftaric vs. Coutaric Acid Ratios

Coutaric acid exhibits pronounced varietal specificity, with its concentration relative to caftaric acid serving as a biochemical fingerprint for grape cultivars. In a comparative study of five Vitis vinifera varieties, coutaric acid content ranged from 21.66 mg/kg in Merlot to 182.58 mg/kg in Sangiovese at the bunch closure stage [6]. Pinot Noir and Glera showed the highest caftaric acid levels (412.10 mg/kg and 298.86 mg/kg, respectively), while Sangiovese and Chardonnay accumulated more coutaric acid relative to caftaric acid [6].

Table 1: Hydroxycinnamic Acid Profiles in Selected Grape Varieties

| Variety | Caftaric Acid (mg/kg FW) | Coutaric Acid (mg/kg FW) | Caftaric:Coutaric Ratio |

|---|---|---|---|

| Pinot Noir | 412.10 | 85.00 | 4.85:1 |

| Sangiovese | 162.00 | 182.58 | 0.89:1 |

| Chardonnay | 178.73 | 161.96 | 1.10:1 |

| Merlot | 102.67 | 30.17 | 3.40:1 |

| Glera | 298.86 | 161.96 | 1.84:1 |

This variability correlates with genetic differences in phenylpropanoid pathway regulation and light exposure adaptation [6]. For instance, Sangiovese’s higher coutaric acid content suggests enhanced coumaroyl-CoA transferase activity compared to caftaric acid-dominant varieties like Pinot Noir [6].

Phenolic Maturation Dynamics: Temporal Accumulation Patterns in Berry Skins

Coutaric acid accumulation follows a non-linear trajectory during berry development. In Grenache grapes, coutaric acid concentration per milliliter of juice decreases by 20.7% (from 335 mg/L to 264 mg/L) as berries ripen from 5.0 °Brix to 22.0 °Brix [4]. However, when expressed per berry, coutaric acid content increases by 60% due to berry expansion, rising from 210 µg/berry at 5.0 °Brix to 336 µg/berry at 22.0 °Brix [4].

Key maturation phases include:

- Pre-véraison (Bunch Closure): Peak hydroxycinnamate synthesis, with coutaric acid constituting 30–40% of total hydroxycinnamic acids in skins [6].

- Early Véraison: Rapid decline in coutaric acid concentration (-21.2% weekly) as sugar accumulation dilutes phenolic content [4] [5].

- Late Ripening: Stabilization of coutaric acid levels due to enzymatic oxidation resistance, contrasting with caftaric acid’s sharper decline [4].

These dynamics are modulated by skin-to-pulp ratio changes and the activation of β-glucosidases that hydrolyze phenolic esters [5].

Climatic and Terroir Influences on Coutaric Acid Biosynthesis in Viticultural Ecosystems

Altitude and associated microclimates significantly impact coutaric acid synthesis. High-altitude vineyards (600–1,200 m) exhibit 15–30% higher coutaric acid levels compared to lowland sites, attributable to increased UV-B radiation (2.5–3.5 kJ/m²/day) and diurnal temperature fluctuations (15–20°C) [7]. UV-B upregulates chalcone synthase and coumaroyl-CoA ligase, key enzymes in the coutaric acid pathway [7].

Terroir Factors

- Soil Composition: Calcareous soils enhance coumaric acid availability, boosting coutaric acid precursors by 18–25% [6].

- Canopy Management: Leaf removal reduces coutaric acid by 12–19% due to photodegradation, whereas shaded canopies preserve concentrations [6].

- Water Stress: Moderate drought (Ψstem = -1.2 MPa) increases coutaric acid by 22% through osmotic adjustment mechanisms [4].

Regional comparisons reveal that cool-climate regions (e.g., Mosel Valley) favor coutaric acid retention (120–150 mg/kg) over warm regions (e.g., Napa Valley: 80–110 mg/kg) [7].

Coutaric acid exhibits significant antioxidant properties through its radical scavenging activity and interactions with polyphenol oxidase enzymes [7] [8]. The compound demonstrates excellent peroxyl radical scavenging capacity, particularly in aqueous physiological environments where it achieves reaction rate constants exceeding 10^8 M^-1 s^-1 [7]. This high reactivity positions coutaric acid among the most effective antioxidants in the phenolic acid category, surpassing well-known compounds such as Trolox, ascorbic acid, and resveratrol in aqueous systems [7].

The radical scavenging mechanism of coutaric acid operates through both single electron transfer and hydrogen transfer pathways [7]. In physiological pH conditions, the trianion state of coutaric acid contributes significantly to both mechanisms, enhancing its overall antioxidant effectiveness [7]. The acid-base equilibrium plays a crucial role in determining the compound's radical scavenging activity, with the deprotonated forms showing enhanced reactivity compared to the neutral molecule [7].

Table 1: Coutaric Acid Concentrations in Wine

| Source | Concentration (mg/L) | Citation |

|---|---|---|

| Wine (general range) | 2-20 | [3] |

| Must (control) | 5.01 | [4] [5] |

| Must (hyperoxygenated) | 1.37 | [4] [5] |

| White wine (typical) | Higher than red wine | [6] |

| Red wine (typical) | Lower than white wine | [3] |

Polyphenol oxidase interactions with coutaric acid represent a critical aspect of wine oxidation chemistry [8] [5]. Caftaric acid and coutaric acid are oxidized by polyphenol oxidases to produce ortho-quinones, which are powerful oxidants capable of further oxidizing other phenolic compounds [5]. The enzymatic browning process initiated by polyphenol oxidase involves the oxidation of ortho-diphenolic compounds into ortho-quinones, which subsequently interact with other compounds to form brown pigmented melanins [8].

The specificity of polyphenol oxidase for coutaric acid and related hydroxycinnamic acid esters demonstrates catechol oxidase activity rather than tyrosinase activity [8] [9]. This specificity is crucial for understanding the oxidative stability of wines, as it determines which phenolic compounds will be preferentially oxidized during wine processing and storage [8]. The enzyme kinetics show that polyphenol oxidase can catalyze the oxidation of ortho-diphenols to ortho-quinones, with the generated quinones being highly reactive intermediates that participate in subsequent non-enzymatic reactions [8] [9].

Table 2: Polyphenol Oxidase Interactions with Hydroxycinnamic Acid Substrates

| Substrate | Activity Type | Relative Reactivity | Product |

|---|---|---|---|

| p-Coumaric acid | Oxidation to quinones | High | p-Coumaric quinone |

| Caffeic acid | Oxidation to quinones | Very high | Caffeic quinone |

| Ferulic acid | Oxidation to quinones | Moderate | Ferulic quinone |

| Caftaric acid | Oxidation to quinones | High | Caftaric quinone |

| Coutaric acid | Oxidation to quinones | High | Coutaric quinone |

Pyranoanthocyanin Formation: Color Stabilization Through Non-Enzymatic Adducts

Coutaric acid serves as an important cofactor in the formation of pyranoanthocyanins, which are stable pigments that contribute to long-term color stability in red wines [10] [11] [12]. The formation of pyranoanthocyanin derivatives occurs through non-enzymatic cycloaddition reactions between anthocyanins and various cofactors, including hydroxycinnamic acids such as coumaric acid derived from coutaric acid hydrolysis [10] [11].

The mechanism of pyranoanthocyanin formation involves the reaction between the nucleophilic vinyl group of the cofactor and the electrophilic anthocyanin molecule [10]. When coumaric acid, released from coutaric acid hydrolysis, acts as a cofactor, it forms pinotins through covalent reactions with anthocyanins [13] [14]. These pinotin compounds exhibit characteristic absorption maxima at 505-508 nanometers and display reddish-orange colors that contribute to wine color stability [15].

Research has demonstrated that the efficiency of pyranoanthocyanin formation depends significantly on the chemical structure of both the anthocyanin and the cofactor [11]. Studies comparing different cofactors showed that caffeic acid yields approximately 17 percent pyranoanthocyanin formation after 72 hours under optimal conditions of pH 3.1 and 45 degrees Celsius [11]. While specific data for coumaric acid derived from coutaric acid is limited, hydroxycinnamic acids generally show lower efficiency compared to caffeic acid but still contribute meaningfully to pyranoanthocyanin formation [11].

Table 3: Pyranoanthocyanin Formation with Different Cofactors

| Cofactor | Pyranoanthocyanin Type | Formation Yield (%) | Wavelength Max (nm) |

|---|---|---|---|

| Pyruvic acid | Carboxypyranoanthocyanins (Type A vitisins) | ~17 at 72h | 505-520 |

| Acetaldehyde | Type B vitisins | Variable | 505-520 |

| Acetone | Methylpyranoanthocyanins | Lower than pyruvic acid | 505-520 |

| Caffeic acid | Pinotins | ~17 at 72h | 505-508 |

| p-Coumaric acid | Pinotins | Lower than caffeic acid | 505-508 |

| Ferulic acid | Pinotins | Lower than caffeic acid | 505-508 |

| Sinapic acid | Pinotins | Lower than caffeic acid | 505-508 |

The formation pathway of pinotins involves a novel chemical mechanism that differs from previously understood routes [14]. Rather than requiring pre-formed vinylphenols generated through enzymatic decarboxylation, the pathway involves direct reaction between intact hydroxycinnamic acids and anthocyanins [14]. This mechanism requires hydroxycinnamic acids with electron-donating substituents on the aromatic ring, such as coumaric acid, which stabilize intermediately formed carbenium ions [14]. The final steps involve decarboxylation and oxidation of the pyran moieties to generate the corresponding vinylphenol adducts of anthocyanins [14].

The color stabilization achieved through pyranoanthocyanin formation represents a crucial mechanism for maintaining wine color during aging [16] [12]. These compounds exhibit greater stability to pH changes and storage conditions compared to native anthocyanins [12] [17]. The formation of pyranoanthocyanins leads to more stable pigments that resist the typical color loss associated with anthocyanin degradation during wine aging [17] [13].

Ethanol-Induced Ester Hydrolysis: Free Coumaric Acid Release During Aging

The hydrolysis of coutaric acid represents a significant chemical transformation that occurs during wine aging, releasing free coumaric acid and tartaric acid [18] [19] [20]. This ester hydrolysis reaction is enhanced by the presence of ethanol, which is naturally present in wine at concentrations of 12-15 percent [18] [21]. The mechanism involves nucleophilic attack on the ester carbonyl carbon, leading to the cleavage of the ester bond and formation of the constituent acids [22] [23].

Research on wine aging has demonstrated that the hydrolysis of coutaric acid occurs gradually over time, with the rate depending on several factors including temperature, pH, and ethanol concentration [18] [20]. Studies on Pinot Noir wines showed that while coumaric acid concentrations can change during malolactic fermentation, no significant change occurs during subsequent aging regardless of wine pH or ethanol concentration under normal storage conditions [18]. However, accelerated aging conditions with elevated temperatures can significantly increase the hydrolysis rate [20] [24].

Table 4: Coutaric Acid Ester Hydrolysis Parameters

| Condition | Hydrolysis Rate | Products | Significance |

|---|---|---|---|

| Wine pH (3.0-4.0) | Slow to moderate | p-Coumaric acid + Tartaric acid | Natural wine aging process |

| Ethanol presence (12-15%) | Enhanced | p-Coumaric acid + Tartaric acid | Alcohol facilitates ester cleavage |

| Aging temperature (15-20°C) | Slow | p-Coumaric acid + Tartaric acid | Normal storage conditions |

| Accelerated aging (elevated temp) | Accelerated | p-Coumaric acid + Tartaric acid | Accelerated testing conditions |

| Enzymatic hydrolysis (esterases) | Rapid | p-Coumaric acid + Tartaric acid | Microbial contribution |

The mechanism of acid-catalyzed ester hydrolysis begins with protonation of the ester carbonyl oxygen, making the carbon more electrophilic [22] [23]. Water then acts as a nucleophile, attacking the electrophilic carbon to form a tetrahedral intermediate [22] [23]. Following proton transfers and rearrangement, the tartaric acid moiety is eliminated, yielding free coumaric acid and tartaric acid [22] [23]. The presence of ethanol can facilitate this process by affecting the solvation environment and potentially participating in transesterification reactions [21].

The liberation of free coumaric acid from coutaric acid hydrolysis has significant implications for wine quality and stability [19] [25]. Free coumaric acid can serve as a substrate for various enzymatic and non-enzymatic reactions, including its conversion to volatile phenols by spoilage microorganisms such as Brettanomyces bruxellensis [19] [25]. Additionally, the released coumaric acid can participate in pyranoanthocyanin formation reactions, contributing to color stabilization as described in the previous section [19].

Studies examining the long-term effects of coutaric acid hydrolysis have shown that this process contributes to the overall phenolic evolution of wines during aging [20]. Research on red wines aged for four years demonstrated obvious increases in coumaric acid content, attributed mainly to the hydrolysis of coutaric acid during the aging process [20]. This phenomenon has been confirmed across various wine regions and grape varieties, indicating that coutaric acid hydrolysis represents a universal aspect of wine chemistry during maturation [20].